1-Amino-1-cyanocyclopentane-d4 Hydrochloride
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Overview
Description
1-Amino-1-cyanocyclopentane-d4 Hydrochloride is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a stable isotope-labeled analogue of 1-Amino-1-cyanocyclopentane Hydrochloride, an intermediate in the synthesis of Irbesartan, an antihypertensive drug. The molecular formula of this compound is C6H7D4ClN2, and it has a molecular weight of 150.64.
Preparation Methods
The synthesis of 1-Amino-1-cyanocyclopentane-d4 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes deuterium exchange to replace hydrogen atoms with deuterium atoms.
Nitrile Formation: The deuterated cyclopentane is then reacted with cyanogen bromide to form 1-cyanocyclopentane-d4.
Amination: The nitrile group is converted to an amine group through a reaction with ammonia, resulting in 1-Amino-1-cyanocyclopentane-d4.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
1-Amino-1-cyanocyclopentane-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitrile oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include primary amines and nitrile oxides.
Scientific Research Applications
1-Amino-1-cyanocyclopentane-d4 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways in vivo due to its stable isotope labeling.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds like Irbesartan.
Industry: The compound is used in the production of stable isotope-labeled standards for environmental pollutant detection.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyanocyclopentane-d4 Hydrochloride involves its role as an intermediate in the synthesis of other compounds. In the case of Irbesartan synthesis, the compound undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final compound synthesized.
Comparison with Similar Compounds
1-Amino-1-cyanocyclopentane-d4 Hydrochloride can be compared with other similar compounds, such as:
1-Amino-1-cyanocyclopentane Hydrochloride: The non-deuterated analogue used in the synthesis of Irbesartan.
1-Aminocyclopentanecarbonitrile Hydrochloride: Another intermediate used in organic synthesis.
1-Cyanocyclopentylamine Hydrochloride: A related compound with similar chemical properties.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in NMR spectroscopy and metabolic studies due to the distinct properties of deuterium compared to hydrogen.
Properties
IUPAC Name |
1-amino-3,3,4,4-tetradeuteriocyclopentane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H/i1D2,2D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUVFEAHMVSCMQ-PBCJVBLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC1([2H])[2H])(C#N)N)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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